Cyclobutane-1,3-diamine dihydrochloride

Description

Strategic Significance as a Molecular Scaffold

The strategic value of cyclobutane-1,3-diamine (B1322089) dihydrochloride (B599025) lies in its function as a rigid molecular scaffold. In chemical synthesis, a scaffold is a core structure upon which other molecular fragments are built. The cyclobutane (B1203170) ring is notable for its inherent ring strain and puckered, three-dimensional conformation. nih.gov This rigidity is a desirable trait in drug design and other areas of molecular engineering, as it reduces the conformational flexibility of the final molecule. nih.gov

By replacing more flexible linkers (like an ethyl group) with a 1,3-disubstituted cyclobutane, chemists can lock key functional groups into specific spatial orientations. nih.gov This conformational restriction can lead to more potent and selective interactions with biological targets, such as enzymes or receptors. nih.gov The diamine functionality provides two reactive sites for further chemical modification, allowing for the systematic construction of diverse and complex molecular architectures. acs.orgnih.gov This makes it a promising and sterically constrained building block for drug discovery. acs.orgnih.gov

Overview of Research Trajectories and Applications

Research involving cyclobutane-1,3-diamine dihydrochloride and its derivatives spans several key areas of modern chemistry. Its application as a fundamental building block is a common thread across these disciplines.

Key Research Applications:

Medicinal Chemistry: The compound is extensively used as a precursor for bioactive molecules. For instance, the cis-1,3-diamine linker has been incorporated into selective Janus kinase 1 (JAK1) inhibitors, which are targets for treating autoimmune diseases. nih.gov The rigid cyclobutane scaffold helps position other parts of the molecule to bind effectively and selectively to the target enzyme. nih.gov Derivatives have also been investigated for their potential as anticancer agents and in the synthesis of kinase inhibitors.

Materials Science: The rigid nature of the cyclobutane backbone makes it a valuable monomer for creating stable, porous materials. It has been used in the synthesis of covalent organic frameworks (COFs), which are crystalline polymers with potential applications in gas storage and catalysis.

Coordination Chemistry: As a diamine, the molecule can act as a ligand, forming complexes with transition metals like platinum (Pt) and rhodium (Rh) for use in catalytic studies.

Research Applications of this compound| Field | Specific Application | Significance |

|---|---|---|

| Medicinal Chemistry | Precursor for Janus kinase (JAK1) inhibitors | The rigid scaffold enhances selectivity and potency for autoimmune disease targets. nih.gov |

| Materials Science | Monomer in Covalent Organic Frameworks (COFs) | The rigid backbone contributes to the formation of stable, porous materials. |

| Coordination Chemistry | Ligand for transition metal complexes (e.g., Rh, Pt) | Used in the development of novel catalysts. |

| Pharmaceutical Research | Intermediate for bioactive molecules (e.g., LSD1 inhibitors) | The dihydrochloride form improves solubility for biological assays. |

Conformational Rigidity and Reactivity Implications in Chemical Design

The unique chemical properties of the cyclobutane ring are central to the utility of this compound. Unlike more common five- and six-membered rings, the four-membered cyclobutane ring is highly strained. researchgate.net This strain, however, does not typically lead to instability under normal conditions. researchgate.net Instead, it results in a distinct, non-planar (puckered) conformation. nih.gov

This puckered structure has profound implications for chemical design:

Precise 3D Positioning: The rigidity of the ring allows chemists to direct attached functional groups into well-defined locations in three-dimensional space. nih.gov For example, the puckered conformation of a cis-1,3-diamine linker was shown to perfectly position a sulphonamide group to form critical hydrogen bonds within the binding site of the JAK1 enzyme. nih.gov The corresponding trans-isomer showed less favorable activity, highlighting the importance of this precise stereochemical control. nih.gov

Filling Hydrophobic Pockets: The cyclobutyl ring itself can be used to fill hydrophobic pockets within protein binding sites, a common strategy in structure-based drug design. nih.gov

Reactivity: The two amino groups at the 1 and 3 positions serve as key reactive handles. Their spatial separation across the rigid ring allows them to be functionalized to create specific molecular shapes, which is more challenging with flexible linkers where the distance and angle between functional groups are variable. acs.orgnih.gov

The conformational preferences of cyclobutane diamine derivatives have been evaluated using techniques like X-ray diffraction to confirm their specific molecular structures. acs.orgnih.gov This fundamental understanding of its three-dimensional shape allows for more rational and predictable design in the development of new drugs and materials. nih.gov

Structure

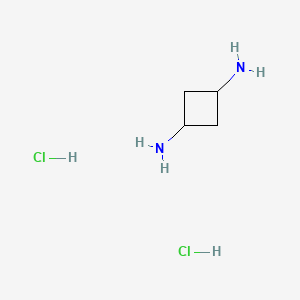

2D Structure

Properties

IUPAC Name |

cyclobutane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-3-1-4(6)2-3;;/h3-4H,1-2,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDYWFYSNPVRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314772-13-8, 1523571-90-5 | |

| Record name | cyclobutane-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-cyclobutane-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclobutane 1,3 Diamine Dihydrochloride and Its Stereoisomers

Established Synthetic Routes and Mechanistic Insights

The synthesis of the cyclobutane-1,3-diamine (B1322089) core can be achieved through several established chemical pathways. These routes primarily involve the formation of the diamine from a corresponding dione (B5365651) or the construction of the cyclobutane (B1203170) ring from acyclic precursors.

Reductive Amination Approaches

Reductive amination is a prominent method for synthesizing amines from carbonyl compounds. In the context of cyclobutane-1,3-diamine, this approach typically starts from cyclobutane-1,3-dione. The process involves two key steps: the reaction of the carbonyl groups with an amine source to form an imine or a related C=N bond, followed by the reduction of this bond to the desired amine. mdpi.comyoutube.com

The general mechanism involves the nucleophilic attack of an ammonia (B1221849) source on the carbonyl carbons of cyclobutane-1,3-dione. youtube.com This is followed by dehydration to form a di-imine intermediate, which is then hydrogenated to yield the diamine. mdpi.com A related strategy is the oximation-hydrogenation route, where the dione is first converted to a dioxime using hydroxylamine, followed by hydrogenation of the N-O bonds to afford the primary amines. mdpi.com

Various reducing agents and catalytic systems can be employed for the reduction step. A common laboratory-scale method involves a one-pot procedure using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. This reagent is mild enough that it selectively reduces the protonated iminium ion intermediate without significantly reducing the initial ketone, allowing the entire transformation to occur in a single reaction vessel. youtube.com For larger-scale synthesis, catalytic hydrogenation using metal catalysts like Raney Nickel is often preferred. mdpi.com

Table 1: Comparison of Reductive Amination Strategies

| Strategy | Description | Key Reagents | Advantages |

|---|---|---|---|

| Direct Reductive Amination | One-pot reaction of a dione with ammonia and a reducing agent. mdpi.com | Cyclobutane-1,3-dione, NH₃, H₂, Raney Ni | Efficient, direct conversion. |

| Stepwise (Imine Isolation) | Formation and isolation of the imine intermediate followed by reduction. youtube.com | Dione, NH₃; then NaBH₄ or H₂/Catalyst | Allows for purification of the intermediate. |

| Oximation-Hydrogenation | Conversion of the dione to a dioxime, which is then hydrogenated. mdpi.com | Dione, Hydroxylamine; then H₂/Catalyst | Alternative pathway, useful for specific substrates. |

| One-Pot (Lab Scale) | Reaction of the dione and amine source with a mild reducing agent. youtube.com | Dione, Amine, NaBH₃CN | Convenient for small-scale synthesis. |

Cyclization of Pre-functionalized Precursors

An alternative to functionalizing a pre-existing cyclobutane ring is to construct the ring itself from acyclic precursors that already contain or can be converted to the required amine functionalities. A classical and effective approach involves the use of malonate alkylation chemistry to build the four-membered ring. nih.govacs.orgenamine.net

This strategy often begins with a malonic ester derivative. For instance, the reaction of diethyl malonate with a suitable difunctional electrophile can initiate the formation of the cyclobutane skeleton. Subsequent chemical transformations, such as the Curtius rearrangement of a dicarboxylic acid derivative, can then be used to install the two amine groups. The synthesis of both cis- and trans-1,3-diaminocyclobutane has been achieved through these multi-step sequences, allowing for the preparation of multigram quantities of the target compounds. nih.govacs.org

Another powerful technique for forming cyclobutane rings is the [2+2] cycloaddition reaction. harvard.eduorganic-chemistry.orgnih.gov This method involves the reaction of two alkene components to form the four-membered ring directly. For example, the cycloaddition of allenoates with terminal alkenes provides a rapid and robust route to 1,3-substituted cyclobutanes. nih.gov While these methods may require further functional group manipulation to arrive at the diamine, they offer a direct entry into the core cyclobutane structure.

Hydrochloride Salt Formation Techniques

The conversion of cyclobutane-1,3-diamine to its dihydrochloride (B599025) salt is a crucial final step for purification, stabilization, and handling. The process involves the protonation of the two basic amino groups by hydrochloric acid (HCl). youtube.com This acid-base reaction transforms the covalent amine into an ionic salt, which is often a crystalline solid that can be easily isolated through filtration. youtube.comgla.ac.uk

Several techniques can be used for this salt formation:

Aqueous Hydrochloric Acid : A common method involves dissolving the free amine in a suitable solvent and adding a stoichiometric amount of aqueous HCl. However, this can sometimes lead to lower yields if the resulting salt has significant solubility in water. google.com

Anhydrous Hydrogen Chloride : To avoid the presence of water, which might interfere with crystallization or be undesirable for anhydrous products, gaseous HCl or a solution of HCl in an anhydrous organic solvent (like diethyl ether or isopropanol) can be used. google.com

Trialkylsilyl Halides : An alternative method for generating anhydrous HCl in situ involves the use of a trialkylsilyl halide, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a protic solvent like an alcohol. This approach offers a reliable way to obtain the hydrochloride salt in high purity and yield, which is particularly suitable for industrial-scale production. google.com

The formation of the hydrochloride salt is a reversible process; the free amine can be regenerated by treatment with a strong base, such as sodium hydroxide (B78521) (NaOH). youtube.com

Stereoselective Synthesis of Enantiomers and Diastereomers

The presence of two stereocenters in cyclobutane-1,3-diamine means it can exist as multiple stereoisomers (cis and trans diastereomers, each as a pair of enantiomers). The development of stereoselective synthetic routes is critical for accessing specific isomers, which is often a requirement for pharmaceutical applications.

Diastereodivergent and Enantiospecific Pathways

Synthesizing specific stereoisomers requires precise control over the reaction pathways. Diastereodivergent synthesis allows for the selective formation of either the cis or trans isomer from a common starting material by changing reagents or reaction conditions. For the related cyclobutane-1,2-diamine (B8145468), stereodivergent routes have been developed starting from a single chiral precursor to access all four possible stereoisomers. acs.org Similar principles can be applied to the 1,3-diamine series.

For example, the diastereoselectivity of reduction reactions can be controlled. The diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) (NaBH₄) has been shown to favor the formation of the cis-1,3-disubstituted cyclobutane scaffold. acs.org Ring-opening reactions of highly strained precursors like bicyclo[1.1.0]butanes (BCBs) are also emerging as a powerful strategy for creating 1,3-difunctionalized cyclobutanes, with recent advances allowing for high diastereocontrol. nih.gov

Utilization of Chiral Precursors and Auxiliaries

Enantioselective synthesis is achieved by introducing chirality into the reaction sequence. This can be done by using chiral starting materials, chiral catalysts, or chiral auxiliaries. Chiral vicinal diamines are of great interest as ligands for asymmetric catalysis, driving the development of methods for their synthesis.

Key strategies include:

Chiral Pool Synthesis : This approach utilizes readily available chiral molecules from nature as starting materials.

Asymmetric Catalysis : A chiral catalyst, often a metal complex with a chiral ligand, can guide the reaction to produce one enantiomer preferentially over the other. For instance, enantioselective [2+2] cycloadditions can be mediated by chiral catalysts. mdpi.com A two-catalyst, single-flask process has been developed where a rhodium catalyst creates an enantiomerically enriched bicyclobutane intermediate, which is then reacted further using a copper catalyst to yield highly substituted chiral cyclobutanes. nih.gov

Chiral Auxiliaries : A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. This method has been successfully used to control the stereochemistry in the synthesis of complex cyclobutane structures. acs.org

Table 2: Key Stereoselective Synthesis Strategies

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Diastereoselective Reduction | Reduction of a prochiral cyclobutane derivative to selectively form one diastereomer. | Reduction of a cyclobutylidene with NaBH₄ to yield a cis-1,3-disubstituted product. | acs.org |

| Stereodivergent Synthesis | Using a common precursor to access different stereoisomers by varying reaction conditions. | Synthesis of all four stereoisomers of cyclobutane-1,2-diamine from one chiral half-ester. | acs.org |

| Asymmetric Catalysis | Employing a chiral catalyst to favor the formation of a single enantiomer. | Rh-catalyzed bicyclobutanation followed by Cu-catalyzed homoconjugate addition. | nih.gov |

| Ring Contraction | Stereoselective contraction of a larger ring, such as a pyrrolidine, to form a cyclobutane. | Synthesis of substituted cyclobutanes from pyrrolidines using iodonitrene chemistry. | nih.govacs.org |

Photochemical Cycloaddition Strategies

Photochemical [2+2] cycloaddition is a powerful and widely utilized method for constructing cyclobutane rings. acs.orgresearchgate.net This reaction involves the union of two alkene components, where at least one is promoted to an electronically excited state by ultraviolet (UV) or visible light. acs.org The resulting 1,4-diradical intermediate then cyclizes to form the characteristic four-membered ring. baranlab.org This approach is conceptually one of the simplest routes to cyclobutanes. nih.gov

While direct synthesis of cyclobutane-1,3-diamine via photocycloaddition is not commonly documented, the strategy is well-suited for creating a cyclobutane-1,3-dicarboxylate or a related precursor, which can then be converted to the target diamine through standard functional group transformations, such as a Curtius or Hofmann rearrangement. A relevant example is the synthesis of α-truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid) through the photodimerization of trans-cinnamic acid. nih.gov

The general photochemical strategy can be outlined as follows:

Excitation: An alkene precursor, often an α,β-unsaturated carbonyl compound, is excited by light. harvard.edu Common sensitizers like acetone (B3395972) or benzophenone (B1666685) can be used to facilitate the population of the reactive triplet state. baranlab.org

Cycloaddition: The excited alkene reacts with a ground-state alkene molecule to form the cyclobutane ring. acs.org This can be an intermolecular reaction between two separate molecules or an intramolecular reaction within a single molecule containing two alkene moieties.

Stereochemistry: The reaction can produce a mixture of stereoisomers, including cis and trans products. The stereochemical outcome is influenced by the geometry of the starting alkenes, the reaction mechanism (singlet vs. triplet excited state), and steric interactions in the transition state.

Recent advancements have focused on using visible light in conjunction with organophotoredox catalysts. nih.govresearchgate.net This method allows for the generation of a radical cation from an electron-rich alkene, which then undergoes [2+2] cycloaddition with another alkene molecule. researchgate.net This approach often provides higher yields and can be performed under milder conditions compared to traditional UV irradiation methods. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of cyclobutane derivatives is crucial for maximizing the yield and controlling the stereoselectivity of the desired isomer. Key parameters that are typically adjusted include solvent, temperature, reaction time, and the choice of catalysts or reagents.

For the photochemical cycloaddition step, optimization involves:

Solvent: The choice of solvent can influence the stability of the excited state and the reaction pathway.

Concentration: Reactant concentration can affect the ratio of desired cycloaddition to competing side reactions.

Light Source: The wavelength and intensity of the light source must be matched to the absorption profile of the alkene or photosensitizer.

Temperature: While many photochemical reactions are run at room temperature or below, temperature can still influence reaction rates and selectivity. harvard.edu

In subsequent steps, such as the conversion of a dicarboxylic acid or diester precursor to the diamine, classical reaction optimization is employed. For instance, in the synthesis of a cis-1,3-disubstituted cyclobutane scaffold, modifying reaction conditions during a Knoevenagel condensation and subsequent reduction was shown to significantly improve yield and diastereoselectivity, eliminating the need for column chromatography. acs.org Controlling acidic impurities was found to be critical for improving the diastereomeric ratio during recrystallization. acs.org

The following table illustrates how reaction conditions can be optimized, based on findings for the synthesis of a related cyclobutane derivative. acs.org

| Entry | Solvent | Temperature (°C) | Modifications | Yield (%) | Purity/Remarks |

|---|---|---|---|---|---|

| 1 | 2-PrOH | 25 | Initial Conditions | 95 | Contained >1% starting material |

| 2 | MeOH | 25 | Changed solvent | Comparable | Similar purity to Entry 1 |

| 3 | MeOH | 40 | Increased temperature | 90 | Lower yield |

| 4 | MeOH | 25, then 40 | Reaction at 25°C, then slurry aged at 40°C | 96 | <0.5% starting material remaining |

Purification Strategies for High Purity Compounds

Achieving high purity for cyclobutane-1,3-diamine dihydrochloride is essential, particularly for its use as a building block in drug discovery. nih.govacs.org Purification strategies must address the removal of residual solvents, unreacted starting materials, reaction byproducts, and, most importantly, undesired stereoisomers.

Recrystallization: The dihydrochloride salt of cyclobutane-1,3-diamine is typically a crystalline solid, making recrystallization a highly effective method for purification. The selection of an appropriate solvent system is critical. A suitable solvent will dissolve the compound at an elevated temperature but allow for the formation of well-defined crystals upon cooling, leaving impurities behind in the mother liquor. This technique can also be effective in separating diastereomers (cis from trans), as they often exhibit different solubilities and crystal packing efficiencies.

Column Chromatography: For intermediates in the synthetic pathway or for the free diamine base (which may be an oil), column chromatography is a common purification technique. acs.org However, the separation of stereoisomers can be challenging and may require careful selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (solvent system). acs.org While effective, chromatography is often less desirable for large-scale industrial production due to cost and solvent usage. acs.org

Salt Formation and Precipitation: The conversion of the crude diamine free base to its dihydrochloride salt can itself be a powerful purification step. By carefully adding hydrochloric acid to a solution of the crude product, the desired dihydrochloride salt can be selectively precipitated, often with high purity. The choice of solvent for this precipitation is crucial to maximize recovery and purity.

By employing a combination of these strategies—such as an initial purification of an intermediate by column chromatography followed by a final recrystallization of the dihydrochloride salt—it is possible to obtain this compound with very high chemical and stereochemical purity.

Chemical Reactivity and Functionalization of the Cyclobutane 1,3 Diamine Core

Reactions of the Amine Functionalities

The two primary amine groups on the cyclobutane (B1203170) ring are the principal sites of reactivity, behaving as potent nucleophiles and bases. Their chemical behavior is well-studied, allowing for selective modifications to produce a variety of derivatives. lifechemicals.com

The oxidation of primary amines can lead to a variety of products, including hydroxylamines, nitroso compounds, and nitro compounds, or can result in the formation of imines through oxidative coupling. Specific, controlled oxidation reactions of cyclobutane-1,3-diamine (B1322089) are not extensively detailed in readily available literature, as controlling the oxidation of simple primary diamines to a single product can be challenging. However, general principles of amine oxidation suggest that under controlled conditions with specific oxidizing agents (e.g., dimethyldioxirane (B1199080) (DMDO) or peroxy acids), it would be possible to form the corresponding dinitrocyclobutane or cyclobutane-1,3-di-nitroso compounds. These reactions are highly dependent on the choice of oxidant and reaction conditions to avoid over-oxidation or side reactions.

The amine functionalities of cyclobutane-1,3-diamine are in their most reduced state. Therefore, this section pertains to the reduction of derivatives formed from the diamine core. For instance, if the diamine is first condensed with ketones or aldehydes to form di-imines (Schiff bases), these imines can then be readily reduced to the corresponding secondary amines. This two-step process, known as reductive amination, is a powerful tool for N-alkylation. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. acs.org This method allows for the introduction of a wide variety of substituents onto the nitrogen atoms.

Another relevant reduction is the conversion of amide derivatives of cyclobutane-1,3-diamine back to amines. Amides, formed via acylation, can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield N-alkylated cyclobutane-1,3-diamines.

As strong nucleophiles, the amine groups of cyclobutane-1,3-diamine readily participate in nucleophilic substitution reactions with alkyl halides or other suitable electrophiles. ucsb.edu This allows for the direct attachment of alkyl groups to the nitrogen atoms, a process known as N-alkylation. The reaction typically proceeds via an SN2 mechanism. Depending on the stoichiometry of the alkylating agent, mono- or di-alkylation can be achieved, although controlling the degree of alkylation can be challenging and may lead to a mixture of products, including the quaternary ammonium (B1175870) salt. The use of a large excess of the diamine can favor mono-alkylation.

| Reactant | Reagent | Product Class |

| Cyclobutane-1,3-diamine | Alkyl Halide (e.g., R-Br) | N-Alkyl-cyclobutane-1,3-diamine |

| Cyclobutane-1,3-diamine | Epoxide | N-(2-hydroxyalkyl)-cyclobutane-1,3-diamine |

This table represents the general classes of products from nucleophilic substitution reactions.

Acylation of the amine groups is a fundamental transformation, typically achieved by reacting the diamine with acyl chlorides or anhydrides to form amides. This reaction is crucial for introducing a vast array of functional groups and for building more complex molecular structures.

Given the presence of two reactive amine groups, selective protection is often a critical first step in a multi-step synthesis. This ensures that the two amine groups can be functionalized differently. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. The synthesis of mono-Boc-protected cyclobutane-1,3-diamine is a key strategy, rendering one amine available for further reaction while the other is masked. enamine.netacs.orgnih.gov This is often achieved by treating the diamine dihydrochloride (B599025) salt with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. scielo.org.mxredalyc.org Careful control of stoichiometry and reaction conditions allows for the isolation of the desired mono-protected product in good yields.

| Protection Strategy | Reagent | Key Feature |

| Mono-Boc Protection | 1 equivalent of Di-tert-butyl dicarbonate (Boc₂O) | Allows for sequential, differential functionalization of the two amine groups. nih.gov |

| Di-Boc Protection | >2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) | Protects both amine groups for reactions elsewhere in a molecule. |

This table outlines common protection strategies for the diamine core.

Reactivity Influenced by Cyclobutane Ring Strain

The cyclobutane ring is characterized by significant ring strain, a combination of angle strain (C-C-C bond angles of ~90° instead of the ideal 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). masterorganicchemistry.comlibretexts.org This strain energy, approximately 26 kcal/mol, renders the ring more reactive than its larger cycloalkane counterparts like cyclohexane. nih.gov While stable under normal laboratory conditions, the cyclobutane ring can undergo ring-opening reactions under various conditions, including thermolysis, photolysis, and certain catalytic processes (e.g., hydrogenation at elevated temperatures or with specific catalysts). researchgate.netpharmaguideline.com

This inherent strain also forces the cyclobutane ring to adopt a non-planar, "puckered" conformation. libretexts.org This puckering is a critical feature of the cyclobutane-1,3-diamine core, as it dictates the spatial relationship between the two amine substituents. In the cis-isomer, both amine groups can be either axial-axial or equatorial-equatorial, while in the trans-isomer, one is axial and the other is equatorial. This defined three-dimensional arrangement is a key reason for its use in drug discovery, as the rigid puckered structure allows its derivatives to bind to biological targets with higher specificity and reduced entropic penalty compared to more flexible linkers. lifechemicals.comnih.gov For example, the puckered conformation of a cis-1,3-diamine derivative was found to be crucial for its potent and selective inhibition of Janus kinase 1 (JAK1). nih.gov

Derivatization for Complex Molecule Synthesis

Cyclobutane-1,3-diamine is a valuable building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. enamine.netnih.gov Its rigid, three-dimensional structure serves as a constrained scaffold to which other functional groups can be attached. By replacing flexible alkyl diamine linkers with the cyclobutane core, chemists can lock a molecule into a more defined conformation, which can lead to improved binding affinity and selectivity for a biological target. nih.gov

The derivatization process typically begins with the reactions described in section 3.1, such as N-alkylation or N-acylation, often utilizing a mono-protected intermediate. This allows for the controlled, stepwise construction of the target molecule. The resulting derivatives have been incorporated into a variety of biologically active compounds.

| Derivative Application | Therapeutic Area | Role of Cyclobutane Core |

| JAK1 Inhibitors (e.g., PF-04965842) | Autoimmune Diseases | Provides a rigid scaffold to orient key binding groups, enhancing selectivity. nih.gov |

| GPCR Ligands | Various | Acts as a conformationally restricted linker to probe protein binding pockets. montclair.edu |

| Enzyme Inhibitors | Various | Orients functional groups in a precise geometry to interact with the active site. montclair.edu |

This table provides examples of how derivatized cyclobutane-1,3-diamine is used in complex molecule synthesis.

Stereochemical Analysis and Conformational Studies

Investigation of cis- and trans-Diastereomers

Cyclobutane-1,3-diamine (B1322089) dihydrochloride (B599025) can exist as two diastereomers: cis-cyclobutane-1,3-diamine dihydrochloride and trans-cyclobutane-1,3-diamine dihydrochloride. These isomers arise from the different spatial arrangements of the two amino groups on the cyclobutane (B1203170) ring. In the cis isomer, the two amino groups are on the same side of the ring, while in the trans isomer, they are on opposite sides.

The stability of these diastereomers is a key aspect of their investigation. In many 1,3-disubstituted cyclobutanes, the cis isomer is found to be more stable than the trans isomer. This is because the puckered nature of the cyclobutane ring allows both substituents in the cis configuration to occupy pseudo-equatorial positions, which are sterically more favorable. In contrast, the trans isomer is forced to have one substituent in a pseudo-equatorial position and the other in a more sterically hindered pseudo-axial position. This general principle is expected to hold for cyclobutane-1,3-diamine dihydrochloride, with the cis isomer being the thermodynamically more stable of the two.

Conformational Preferences and Ring Puckering Analysis

The cyclobutane ring is not planar. To relieve the torsional strain that would be present in a flat structure, the ring adopts a puckered or "butterfly" conformation. researchgate.netlibretexts.orgic.ac.uk This puckering is characterized by a dihedral angle, which is the angle between the two C1-C2-C3 and C1-C4-C3 planes. For the parent cyclobutane molecule, this puckering angle has been experimentally determined to be around 35°.

In the cis isomer, the diequatorial-like arrangement of the two -NH3+ groups in the puckered conformation would be the most stable. This conformation minimizes steric hindrance between the substituents and the hydrogen atoms on the ring. The trans isomer, with one pseudo-axial and one pseudo-equatorial substituent, would experience greater steric strain due to the 1,3-diaxial-like interactions between the axial ammonium (B1175870) group and the hydrogen atoms at the other axial positions.

While specific puckering angles for cis- and trans-cyclobutane-1,3-diamine dihydrochloride have not been reported, studies on analogous 1,3-disubstituted cyclobutanes provide insight. For instance, computational studies on 1,3-dimethylcyclobutane support the greater stability of the cis isomer with both methyl groups in equatorial-like positions in a puckered ring.

Table 1: Expected Conformational Preferences of this compound Diastereomers

| Diastereomer | Substituent Positions | Expected Relative Stability | Key Steric Interactions |

| cis | pseudo-diequatorial | More stable | Minimized steric hindrance |

| trans | pseudo-axial/equatorial | Less stable | 1,3-diaxial-like interactions |

Impact of Stereochemistry on Reactivity and Molecular Interactions

The stereochemistry of the cis and trans diastereomers of this compound is expected to have a significant impact on their reactivity and molecular interactions. The spatial orientation of the two ammonium groups will govern how the molecule can interact with other molecules, including solvents, reactants, and biological targets.

Molecular Interactions: The presence of protonated amino groups and chloride ions will lead to a complex network of hydrogen bonds and electrostatic interactions in the solid state and in solution. In the crystal lattice, it is anticipated that the -NH3+ groups will form strong hydrogen bonds with the chloride ions and potentially with neighboring diamine molecules. The geometry of these hydrogen bonds will be directly influenced by the cis or trans configuration.

For the cis isomer, the two ammonium groups are on the same face of the ring, which could facilitate intramolecular hydrogen bonding or chelation to a metal center. The trans isomer, with its oppositely oriented ammonium groups, would be more likely to engage in intermolecular interactions, potentially leading to the formation of polymeric chains or networks in the solid state.

Reactivity: The different steric environments of the amino groups in the cis and trans isomers can lead to differences in their reactivity. For example, in reactions where the amino group acts as a nucleophile, the accessibility of the lone pair of electrons on the nitrogen atom (after deprotonation) would be influenced by its pseudo-axial or pseudo-equatorial position. The pseudo-equatorial amino groups in the cis isomer would be more sterically accessible than the pseudo-axial amino group in the trans isomer. This could lead to different reaction rates and product distributions when reacting with electrophiles.

Furthermore, the relative stability of the diastereomers can influence reaction equilibria. If a reaction is reversible, the thermodynamically more stable cis isomer would be the major product at equilibrium.

Coordination Chemistry of Cyclobutane 1,3 Diamine Dihydrochloride As a Ligand

Ligand Properties and Chelation Modes

Cyclobutane-1,3-diamine (B1322089) functions as a bidentate ligand, coordinating to metal centers through the lone pairs of electrons on its two nitrogen atoms. Its coordination behavior is significantly influenced by the rigid and puckered structure of the cyclobutane (B1203170) ring. nih.gov The ligand exists as two primary stereoisomers: cis and trans. The trans-isomer is chiral and C₂-symmetric, making it a particularly attractive building block for asymmetric catalysis, while the cis-isomer is achiral.

When chelating to a single metal ion, the 1,3-disposition of the amine groups results in the formation of a stable six-membered metallacycle. The inherent strain and conformational rigidity of the cyclobutane backbone pre-organize the donor atoms for coordination and create a well-defined steric environment around the metal center. This structural constraint is a key feature that can be exploited to influence the selectivity of catalytic reactions. nih.gov

| Property | Description |

| Classification | Bidentate, N,N-donor ligand |

| Isomerism | Exists as cis (achiral) and trans (chiral) isomers |

| Chelation Mode | Forms a six-membered chelate ring with a single metal center |

| Key Structural Features | Conformationally restricted cyclobutane ring; puckered geometry |

| Coordination Influence | Imparts steric bulk and a defined chiral environment (for trans-isomer) |

Formation of Metal Complexes with Transition Metals

Cyclobutane-1,3-diamine dihydrochloride (B599025) reacts with a variety of transition metal precursors to form stable coordination complexes. The synthesis typically involves the deprotonation of the diammonium salt with a base to liberate the free diamine, which then coordinates to the metal ion. Metals such as platinum(II), palladium(II), rhodium(II), and iridium(III) are commonly used.

For instance, the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with trans-cyclobutane-1,3-diamine in an aqueous solution yields the square planar complex [Pt(trans-CBD)(Cl)₂], where CBD is cyclobutane-1,3-diamine. Similar synthetic strategies can be employed to prepare complexes with other metals, often resulting in octahedral or square planar geometries depending on the metal's coordination preference and oxidation state. The synthesis of platinum complexes with related diamine ligands, such as 1,2-diaminocyclohexane, is well-established in the development of therapeutic agents. researchgate.net

| Metal Ion | Typical Precursor | Expected Complex Geometry | Potential Application Area |

| Platinum(II) | K₂[PtCl₄] | Square Planar | Catalysis, Materials |

| Rhodium(II) | [Rh₂(OAc)₄] | Octahedral (dinuclear) | Catalysis (e.g., C-H amination) researchgate.net |

| Iridium(III) | [Ir(Cp*)Cl₂]₂ | Octahedral ("Piano-stool") | Catalysis (e.g., Hydrogenation) |

| Palladium(II) | PdCl₂(MeCN)₂ | Square Planar | Catalysis (e.g., Cross-coupling) |

Applications in Homogeneous and Heterogeneous Catalysis

The well-defined structure and chirality of cyclobutane-1,3-diamine-based ligands make them highly suitable for asymmetric catalysis. The rigid backbone ensures that the chiral information is effectively transmitted to the catalytic center, influencing the stereochemical outcome of the reaction.

The design of effective chiral catalysts often relies on ligands that possess a rigid, C₂-symmetric scaffold. The trans-isomer of cyclobutane-1,3-diamine perfectly fits this requirement. When coordinated to a metal, the ligand framework creates a chiral pocket that can stereoselectively bind a substrate. This enantioselective interaction is crucial for differentiating between the two prochiral faces of a substrate or two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. Research into 1,3-diamine derivatives has shown their effectiveness in asymmetric Mannich reactions, where the primary and tertiary amine groups of the catalyst act cooperatively. nii.ac.jp This principle highlights the potential of cyclobutane-1,3-diamine as a core component in designing novel catalysts for a range of asymmetric transformations. nii.ac.jp

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols and amines, widely used in the pharmaceutical and fine chemical industries. nih.gov The most successful catalysts for this transformation are often half-sandwich complexes of ruthenium(II), rhodium(III), or iridium(III) bearing a chiral diamine ligand, such as the catalysts developed by Noyori and Ikariya. nih.gov

Complexes derived from cyclobutane-1,3-diamine are promising candidates for ATH. In the proposed catalytic cycle, the diamine ligand is not merely a spectator but actively participates in the reaction. One of the N-H protons acts as a hydridic source in conjunction with the metal hydride, facilitating the reduction of the carbonyl or imine substrate through a six-membered pericyclic transition state. The development of polymeric chiral diamine ligands has been shown to produce efficient and recyclable catalysts for the ATH of various ketones. nih.gov Recent studies on the ATH of cyclobutenediones further underscore the utility of the cyclobutane framework in this class of reactions, demonstrating that high yields and stereoselectivities can be achieved. nih.govacs.org

Metal Complexes in Advanced Materials and Imaging Agents

The application of cyclobutane-1,3-diamine metal complexes extends beyond catalysis into the realms of materials science and potentially medical imaging.

The rigidity and defined geometry of the cyclobutane-1,3-diamine ligand make it an excellent building block, or "strut," for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. By using cyclobutane-1,3-diamine as a linker, it is possible to synthesize MOFs with tailored pore sizes and functionalities. The amine groups within the pores can be further functionalized or can serve as basic sites for applications such as selective CO₂ capture. Amine-functionalized MOFs have demonstrated exceptional capacity and selectivity for CO₂ adsorption. researchgate.netnorthwestern.edu

In the field of medical diagnostics, metal complexes are essential as contrast agents for Magnetic Resonance Imaging (MRI) and as radiopharmaceuticals for nuclear imaging techniques like SPECT and PET. nih.gov A key requirement for these agents is a chelating ligand that binds the metal ion with high thermodynamic stability and kinetic inertness to prevent the release of toxic free metal ions in vivo. While specific imaging agents based on cyclobutane-1,3-diamine are not yet established, its ability to form stable chelate rings with metal ions makes it a viable scaffold for designing novel imaging agents. The cyclobutane core could be incorporated into larger, multidentate ligand systems designed to encapsulate medically relevant metal ions like Gadolinium(III) for MRI or Technetium-99m for SPECT. nih.govnih.gov

Applications in Advanced Organic Synthesis

Building Block for Diverse Molecular Structures

Cyclobutane-1,3-diamine (B1322089) dihydrochloride (B599025) serves as a fundamental component for the synthesis of a variety of organic molecules. Its unique sterically constrained nature makes it a promising building block, particularly in the realm of drug discovery. acs.orgenamine.netnih.gov The cyclobutane (B1203170) core imparts a degree of conformational rigidity that is often sought after in the design of bioactive molecules.

Researchers have successfully utilized cyclobutane diamines, including the 1,3-disubstituted variants, to construct complex organic molecules and polymers. These diamines are considered valuable building blocks for creating sterically constrained molecules, which can offer advantages in terms of binding affinity and selectivity to biological targets. acs.orgenamine.netnih.gov The synthesis of multigram quantities of Boc-monoprotected derivatives of these diamines has been developed, highlighting their practical utility in larger-scale synthetic efforts. acs.orgenamine.netnih.gov

The application of cyclobutane derivatives extends to their use as key intermediates in the synthesis of bioactive molecules. For instance, they have been incorporated into neuropeptide Y Y4 receptor ligands. The rigid cyclobutane backbone is also a feature in the development of covalent organic frameworks (COFs), where it contributes to the stability of the resulting materials.

| Application Area | Specific Use of Cyclobutane-1,3-diamine Motif | Reference |

| Drug Discovery | As a sterically constrained building block. | acs.orgenamine.netnih.gov |

| Polymer Chemistry | Monomer for the synthesis of complex polymers. | |

| Materials Science | Building block for covalent organic frameworks (COFs). | |

| Medicinal Chemistry | Intermediate in the synthesis of bioactive molecules. |

Role as Chiral Auxiliary in Asymmetric Synthesis

In the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is crucial, chiral auxiliaries play a pivotal role. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgwikiwand.com While the direct use of cyclobutane-1,3-diamine dihydrochloride as a chiral auxiliary is not extensively documented in readily available literature, its structural features suggest its potential in this capacity.

The principle of a chiral auxiliary is to introduce a chiral element that biases the formation of one diastereomer over another. After the desired stereocenter is established, the auxiliary is removed. For diamine structures to function as chiral auxiliaries, they would typically be resolved into their constituent enantiomers (e.g., (1R,3R)- and (1S,3S)-cyclobutane-1,3-diamine). These enantiomerically pure diamines could then be derivatized and attached to a prochiral substrate. The rigid cyclobutane framework would create a specific chiral environment, sterically hindering one face of the molecule and directing the attack of a reagent to the other, thus inducing asymmetry.

The development of enantioselective methods for the synthesis of cyclobutanes is an active area of research, underscoring the importance of chirality in these systems. researchgate.netnih.gov The synthesis of chiral molecules containing cyclobutanes often involves methods like [2+2] cycloaddition reactions and C-H bond functionalization. nih.gov

Development of Organocatalysts and Ligands

The diamine functionality of cyclobutane-1,3-diamine makes it a prime candidate for the development of novel organocatalysts and ligands for transition metal catalysis. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. mdpi.com

Diamine scaffolds are frequently employed in the design of bifunctional organocatalysts. mdpi.com These catalysts often contain both a Lewis basic site (like an amine) and a Brønsted acidic site, allowing them to activate both the nucleophile and the electrophile in a reaction. While 1,2-diamines have been extensively studied, 1,3-diamine derivatives are also being explored for their catalytic potential. nii.ac.jp It has been shown that the primary and tertiary amines in some 1,3-diamine derivatives can act cooperatively to catalyze reactions with high enantioselectivity. nii.ac.jp

In the context of metal catalysis, the two nitrogen atoms of cyclobutane-1,3-diamine can act as a bidentate ligand, coordinating to a metal center. The rigid cyclobutane backbone would enforce a specific geometry on the resulting metal complex, which can influence the stereochemical outcome of a catalyzed reaction. The 1,3-diamine motif is found in the structure of ligands for metal catalysts, further supporting the potential of cyclobutane-1,3-diamine in this area. mdpi.com

| Catalyst/Ligand Type | Potential Role of Cyclobutane-1,3-diamine | Key Features |

| Organocatalysts | As a chiral scaffold for bifunctional catalysts. | Rigid backbone, two modifiable amine groups. |

| Metal Ligands | As a bidentate ligand for transition metals. | Constrained bite angle, potential for asymmetric induction. |

Synthesis of Conformationally Restricted Scaffolds

One of the most significant applications of the cyclobutane ring in medicinal chemistry is its use in creating conformationally restricted scaffolds. researchgate.netnih.govlifechemicals.com The inherent strain and puckered nature of the cyclobutane ring limit the number of accessible conformations a molecule can adopt. This restriction can be advantageous in drug design, as it can pre-organize a molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target. lifechemicals.com

Flexible molecules often pay an entropic penalty upon binding to a receptor, as they lose rotational freedom. By incorporating a rigid scaffold like cyclobutane, this entropic cost can be minimized. nih.gov The non-planar, sp³-rich structure of cyclobutanes also allows for an "escape from flatland," moving away from the predominantly planar structures of many traditional drug molecules and exploring a more three-dimensional chemical space. researchgate.net

Cyclobutane-1,3-diamine provides a scaffold where two functional groups are held in a relatively fixed spatial relationship. This allows for the precise positioning of pharmacophoric elements to interact with a biological target. This strategy has been employed in the design of various bioactive molecules, including inhibitors of Janus kinase 1 (JAK1). nih.gov

Preparation of Polydentate Ligands

Polydentate ligands are molecules that can form multiple coordinate bonds to a single metal ion. youtube.comyoutube.com The two amino groups of cyclobutane-1,3-diamine provide a foundation for the synthesis of such ligands. By further functionalizing the nitrogen atoms, it is possible to introduce additional donor atoms, thereby increasing the denticity of the ligand.

For example, the amino groups can be alkylated with arms containing other coordinating groups such as carboxylates, pyridyls, or other amines. The rigid cyclobutane backbone would serve to hold these donor arms in a specific pre-organized arrangement, which can enhance the stability of the resulting metal complex through the chelate effect. youtube.com The synthesis of highly rigid polydentate ligands from 1,3-disubstituted cyclobutane scaffolds has been reported, demonstrating the feasibility of this approach. mdpi.com

The development of such ligands is of interest for a variety of applications, including in catalysis, as contrast agents for medical imaging, and for the sequestration of metal ions. The defined stereochemistry of the cyclobutane ring can also be used to create chiral polydentate ligands for use in asymmetric catalysis.

Medicinal Chemistry and Pharmaceutical Research Applications

Cyclobutane-1,3-diamine (B1322089) Dihydrochloride (B599025) as a Core Scaffold for Drug Discovery

The utility of cyclobutane-1,3-diamine dihydrochloride as a core scaffold in drug discovery stems from its compact and three-dimensional structure. This scaffold allows medicinal chemists to explore chemical space in ways that are not possible with more flexible or linear molecules. The diamine functionality provides two key points for chemical modification, enabling the synthesis of diverse libraries of compounds for screening against various biological targets.

Cyclobutane (B1203170) diamines, including the cis- and trans-isomers of cyclobutane-1,3-diamine, are considered promising sterically constrained building blocks for drug discovery. researchgate.net The synthesis of their mono-protected derivatives, for instance with a Boc (tert-butyloxycarbonyl) group, has been developed to allow for their use in multi-step synthetic routes. researchgate.net These approaches often utilize classical malonate alkylation for the construction of the cyclobutane ring, enabling the preparation of these building blocks on a multigram scale. researchgate.net The conformational preferences of these cyclobutane diamine derivatives have been studied using X-ray diffraction, providing valuable insights for their incorporation into drug candidates. researchgate.net The introduction of a methyl group to the cyclobutane ring of 1,3-diamines has also been explored to investigate the "magic methyl" effect, which can significantly alter the properties of a molecule. researchgate.net

The conformational constraints imposed by the cyclobutane ring make cyclobutane-1,3-diamine a valuable component in the design of peptidomimetics and foldamers. Peptidomimetics are molecules that mimic the structure and function of peptides, and foldamers are non-natural oligomers that adopt well-defined secondary structures similar to proteins. researchgate.net By incorporating the rigid cyclobutane scaffold, researchers can create peptidomimetics with more predictable conformations, which can lead to improved target binding and biological activity. mdpi.com

Hybrid peptidomimetics containing both cyclobutane amino acids and other amino acids, such as proline, have been synthesized and studied. mdpi.com The conformational restriction of these hybrid oligomers influences their biological properties, including their ability to penetrate cells. mdpi.com For example, the degree of constraint in the cyclobutane moiety can affect the distances between charged groups, which is critical for interactions with cell surface components. mdpi.com

Exploration of Biological Activities of Derivatives

Derivatives of cyclobutane-1,3-diamine have been investigated for a range of biological activities, demonstrating the versatility of this scaffold in addressing various therapeutic areas.

The cyclobutane scaffold has been incorporated into various compounds with demonstrated anticancer activity. One notable area of research is in the development of novel platinum-based anticancer agents. Platinum complexes containing diamine ligands are a cornerstone of cancer chemotherapy. Researchers have synthesized platinum(II) complexes with 3-oxo-cyclobutane-1,1-dicarboxylate as the leaving group and various diamine ligands. chemicalbook.com These compounds have shown potent in vitro anticancer activity against several human cancer cell lines. chemicalbook.com

For instance, a complex with a 3-oxo-cyclobutane-1,1-dicarboxylate leaving group has demonstrated significant cytotoxicity against lung carcinoma (A549), ovarian carcinoma (SK-OV-3), and colon cancer (HT-29) cell lines. researchgate.netchemicalbook.com The activity of these complexes highlights the potential of the cyclobutane moiety in the design of new metal-based chemotherapeutics.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Complex 2 | A549 (Lung Carcinoma) | 1.57 |

| Complex 2 | HT-29 (Colon Cancer) | 0.88 |

| Complex 4 | SK-OV-3 (Ovarian Carcinoma) | 15.3 |

Data sourced from a study on the synthesis and anticancer activity of diam(m)ine platinum(II) complexes. researchgate.netchemicalbook.com

The sterically constrained nature of the cyclobutane-1,3-diamine scaffold has been successfully exploited in the development of potent and selective enzyme inhibitors, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.

A prominent example is the Janus kinase 1 (JAK1) inhibitor, Abrocitinib (B560407) (PF-04965842). newdrugapprovals.orgportico.orgresearchgate.net This compound incorporates a cis-1,3-cyclobutane diamine linker, which contributes to its high potency and selectivity for JAK1 over other JAK family members. newdrugapprovals.org The puckered conformation of the cyclobutyl ring allows for optimal positioning of key functional groups within the enzyme's active site. newdrugapprovals.org The selectivity of Abrocitinib is crucial for its therapeutic effect in autoimmune diseases while minimizing side effects associated with the inhibition of other kinases. newdrugapprovals.org

| Kinase Target | IC50 (nM) |

|---|---|

| JAK1 | 29 |

| JAK2 | 803 |

| JAK3 | >10000 |

| Tyk2 | 1250 |

Data sourced from profiling of the JAK1 inhibitor PF-04965842. newdrugapprovals.org

Derivatives of cyclobutane-1,3-diamine have also been investigated for their ability to interact with specific molecular targets such as receptors. The rigid cyclobutane core can serve as a scaffold to present pharmacophoric groups in a defined orientation for optimal receptor binding.

An example of this is the development of small molecule antagonists for the αvβ3 integrin receptor. nih.gov Integrins are cell surface receptors involved in cell adhesion and signaling, and they are important targets in cancer therapy. Researchers have designed and synthesized cyclobutane-based arginine-glycine-aspartic acid (RGD) mimetics that act as αvβ3 antagonists. nih.gov These compounds have shown promising activity in cell-based adhesion and invasion assays. nih.gov

| Compound | Assay | IC50 (µM) |

|---|---|---|

| Lead Compound | Cell-based Adhesion Assay | < 1 |

Data from a study on cyclobutane-based small molecule αvβ3 antagonists. nih.gov

Mechanism of Action Studies

The therapeutic effects of compounds derived from this compound are intrinsically linked to their mechanism of action at the molecular level. The diamine functionality, coupled with the specific stereochemistry of the cyclobutane ring, allows for precise interactions with enzymes and receptors, leading to the modulation of their biological activity.

A prominent example of the interaction of a cyclobutane-1,3-diamine derivative with a molecular target is observed in the development of selective Janus kinase 1 (JAK1) inhibitors. The JAK family of enzymes are crucial mediators of cytokine signaling and are implicated in various inflammatory and autoimmune diseases. nih.gov

The clinical candidate PF-04965842 (abrocitinib), developed for the treatment of autoimmune diseases, incorporates a cis-1,3-cyclobutane diamine linker. nih.gov This specific structural motif was found to confer excellent potency and, importantly, high selectivity for JAK1 over other JAK family members. nih.gov The choice of the cyclobutane diamine was a result of systematic evaluation of various diamine linkers as alternatives to the piperidine (B6355638) group in the parent compound, tofacitinib. nih.gov

The rigid nature of the cyclobutane ring plays a crucial role in directing the key pharmacophore groups into the binding pocket of the enzyme, thereby enhancing the inhibitory activity. nih.gov The conformational restriction provided by the cyclobutane scaffold is a key strategy employed by medicinal chemists to improve the binding affinity and selectivity of drug candidates.

While the interaction with JAK1 is a well-documented example, the cyclobutane-1,3-diamine scaffold is also being explored for its potential to interact with other molecular targets, including other kinases and G-protein coupled receptors (GPCRs). Its utility as a constrained diamine building block makes it an attractive component for the design of ligands that can probe the specific spatial requirements of various binding sites.

The puckered conformation of the cyclobutane ring in the cis-1,3-diamine linker of PF-04965842 plays a critical role in orienting a sulfonamide moiety, enabling the formation of key hydrogen bonds within the active site of JAK1. nih.gov Specifically, the sulfonamide NH group is positioned to form hydrogen bonds with the side chains of Arginine (Arg) and Asparagine (Asn) residues. nih.gov This bidentate hydrogen bonding interaction is crucial for the high potency and selectivity of the inhibitor. The trans-isomer of the cyclobutane diamine linker showed less favorable activity, as it could not achieve this optimal hydrogen bonding pattern. nih.gov

The interplay between the conformational rigidity of the cyclobutane ring and the ability of the diamine groups to form specific hydrogen bonds and electrostatic interactions is a central theme in the mechanism of action of drugs derived from this scaffold.

Development of Pharmaceutical Intermediates

This compound is a valuable pharmaceutical intermediate due to its utility as a versatile building block in the synthesis of complex, biologically active molecules. Its constrained cyclic structure and bifunctional nature make it an ideal starting material or key intermediate for the construction of a variety of pharmaceutical agents.

One of the most direct applications of cyclobutane-1,3-diamine as a pharmaceutical intermediate is in the synthesis of the aforementioned JAK1 inhibitor, abrocitinib. The synthesis of abrocitinib involves the coupling of a cis-cyclobutanediamine salt with a pyrrolopyrimidine core. researchgate.net This strategic use of the cyclobutane diamine allows for the efficient construction of the final drug molecule with the desired stereochemistry and pharmacophoric elements.

Furthermore, cyclobutane diamine derivatives are considered promising building blocks in drug discovery for creating sterically constrained ligands. The synthesis of Boc-monoprotected derivatives of cis- and trans-1,3-diaminocyclobutane has been developed to facilitate their incorporation into larger molecules.

The application of cyclobutane derivatives as intermediates is also seen in the development of analogs of other important therapeutic agents. For instance, cyclobutane-containing analogs of the natural anti-tumor agent combretastatin (B1194345) A4 have been synthesized to overcome the issue of cis/trans-isomerization seen in the parent compound. While not directly using this compound, this highlights the value of the cyclobutane core, for which the diamine can be a key synthetic precursor, in designing more stable and potentially more effective anticancer agents.

The following table summarizes the key interactions and applications of this compound in medicinal chemistry:

| Feature | Description | Example |

| Molecular Target Interaction | The rigid scaffold allows for precise orientation of pharmacophores to interact with enzyme active sites or receptor binding pockets. | Selective inhibition of Janus kinase 1 (JAK1) by derivatives like abrocitinib. |

| Hydrogen Bonding | The puckered conformation of the cis-isomer facilitates the formation of specific hydrogen bonds with amino acid residues. | The sulfonamide NH in a JAK1 inhibitor derivative forms hydrogen bonds with Arginine and Asparagine residues in the active site. |

| Electrostatic Interactions | The protonated amino groups can form strong electrostatic interactions (salt bridges) with negatively charged residues. | Interaction with Aspartate or Glutamate residues in a protein's binding pocket. |

| Pharmaceutical Intermediate | Serves as a key building block in the synthesis of complex drug molecules. | Used in the synthesis of the JAK1 inhibitor, abrocitinib. |

Advanced Characterization Techniques and Computational Studies

Crystallographic Analysis (e.g., X-ray Diffraction)

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and conformational details. For cyclobutane-1,3-diamine (B1322089) dihydrochloride (B599025), XRD analysis would confirm the stereochemistry of the cis and trans isomers and reveal the puckered nature of the cyclobutane (B1203170) ring.

The analysis would also detail the hydrogen-bonding network between the ammonium (B1175870) groups and the chloride counter-ions, which is crucial for understanding the crystal packing and solid-state stability of the salt.

| Parameter | Expected Value / Feature | Significance |

|---|---|---|

| Ring Conformation | Puckered (non-planar) | Minimizes torsional strain. nih.gov |

| Puckering Angle | ~20-30° | Defines the degree of deviation from planarity. |

| C-C Bond Length | 1.55 - 1.57 Å | Longer than typical alkanes due to ring strain and 1,3-repulsions. researchgate.netnih.gov |

| C-C-C Bond Angle | ~88° | Characteristic of a strained four-membered ring. nih.gov |

| Substituent Position (trans) | One pseudo-axial, one pseudo-equatorial (a,e) or diequatorial (e,e) | Determines isomeric stability. |

| Substituent Position (cis) | Diaxial (a,a) or diequatorial (e,e) | Determines isomeric stability. |

| Intermolecular Forces | Extensive N-H···Cl hydrogen bonding | Governs crystal lattice structure and stability. |

Spectroscopic Characterization (e.g., NMR, FT-IR, HRMS)

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the identity and stereochemistry of the cis and trans isomers. Due to their different symmetries, the two isomers are expected to produce distinct spectra.

trans-Cyclobutane-1,3-diamine dihydrochloride: Possesses a C₂ axis of symmetry, making the two methine protons (CH-NH₃⁺) equivalent and the two methylene (B1212753) protons on each side also equivalent. This results in fewer signals in the NMR spectra compared to the cis isomer.

cis-Cyclobutane-1,3-diamine dihydrochloride: Has a plane of symmetry. This results in two sets of methylene protons and two equivalent methine carbons.

The chemical shifts are influenced by the electron-withdrawing effect of the ammonium groups. For comparison, the unsubstituted cyclobutane ring shows a single peak in its ¹³C NMR spectrum at 22.4 ppm, as all four carbon atoms are in an identical chemical environment. docbrown.info

| Nucleus | Assignment | Isomer | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|---|

| ¹H | -CH-NH₃⁺ | cis & trans | ~3.5 - 4.0 | Multiplet |

| -CH₂- | cis & trans | ~2.0 - 2.8 | Multiplet | |

| ¹³C | -CH-NH₃⁺ | cis & trans | ~45 - 50 | - |

| -CH₂- | cis & trans | ~30 - 35 | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to be dominated by absorptions corresponding to the ammonium (NH₃⁺) and alkyl (C-H) groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 2800 | N-H Stretch | Ammonium (-NH₃⁺) |

| 3000 - 2850 | C-H Stretch | Alkane (-CH₂, -CH) |

| 1600 - 1500 | N-H Bend (Asymmetric) | Ammonium (-NH₃⁺) |

| ~1450 | C-H Bend (Scissoring) | Methylene (-CH₂) |

| 1200 - 1000 | C-N Stretch | Alkyl Amine |

High-Resolution Mass Spectrometry (HRMS) HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), which can be used to confirm the elemental composition of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the free diamine base (C₄H₁₀N₂) can be observed as its protonated form, [M+H]⁺. The calculated exact mass of this ion is a key identifier.

Molecular Formula (Free Base): C₄H₁₀N₂

Calculated Exact Mass of [M+H]⁺ (C₄H₁₁N₂⁺): 87.0917 Da

The observation of a signal at this m/z value with a high degree of accuracy (typically within 5 ppm) would unequivocally confirm the molecular formula of the compound.

Computational Chemistry and Theoretical Modeling

Computational methods are invaluable for exploring molecular properties that can be difficult to measure experimentally, such as conformational energies, electronic structures, and dynamic behavior.

Computational chemistry allows for a detailed investigation of the conformational landscape of the cyclobutane ring. Energy minimization calculations, often using Density Functional Theory (DFT), can quantify the relative stabilities of different puckered conformations for both cis and trans isomers.

For 1,3-disubstituted cyclobutanes, the relative stability of conformers depends on the steric interactions of the substituents in pseudo-axial and pseudo-equatorial positions.

cis isomer: Can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial form is significantly more stable as it avoids the severe 1,3-diaxial steric repulsion present in the diaxial conformer.

trans isomer: Exists in two equivalent axial-equatorial (a,e) conformations that rapidly interconvert.

Energy minimization calculations can determine the precise puckering angle and the energy difference (ΔG) between these conformers, confirming the preferred structures in the gas phase or in solution.

Electronic structure calculations, particularly using DFT methods, provide insight into the distribution of electrons within the molecule, which dictates its reactivity. nih.govmdpi.com For this compound, these calculations can generate:

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface. For the dicationic form of the molecule, the ESP map would show a high concentration of positive potential around the two -NH₃⁺ groups, identifying these as the primary sites for interaction with anions or polar solvents.

Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. In the diamine, the HOMO would likely be localized on the nitrogen lone pairs (in the free base), indicating their nucleophilic character. The LUMO would be associated with σ* orbitals of the C-N or C-C bonds. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the compound's dynamic behavior. researchgate.net An MD simulation of this compound in an aqueous environment could be used to:

Study Solvation: Analyze the structure and dynamics of water molecules and chloride ions surrounding the dication, revealing details of the hydration shell and ion pairing.

Observe Conformational Dynamics: Track the puckering motion of the cyclobutane ring and the interconversion between different conformers in real-time. nih.gov

Predict Binding Modes: If studying the molecule as a ligand, MD simulations can help predict and validate its binding mode and stability within a protein's active site. nih.gov

These simulations offer a bridge between the static picture provided by crystallography and the dynamic reality of molecules in a condensed phase.

Future Perspectives and Emerging Research Avenues

Novel Synthetic Methodologies

The progression of research into cyclobutane-containing molecules is intrinsically linked to the development of efficient and versatile synthetic methods. While classical approaches such as malonate alkylation chemistry have been foundational for constructing the cyclobutane (B1203170) ring, the future lies in methodologies that offer greater control, diversity, and scalability. nih.govacs.orgenamine.net

Emerging research is focused on several key areas:

Advanced Cycloadditions: Photocatalytic [2+2] cycloaddition reactions are becoming an increasingly powerful tool for the straightforward synthesis of cyclobutane structures. researchgate.net Recent developments in continuous flow photopolymerization are overcoming previous limitations in scale, paving the way for the efficient production of cyclobutane-based polymers. nih.gov

Novel Building Blocks: The synthesis and use of highly functionalized intermediates, such as 3-azido-cyclobutanone, are enabling the creation of diverse libraries of cyclobutane fragments. nih.gov This approach allows for the generation of both cis and trans isomers with various functional groups (amines, amides, sulfonamides), which are crucial for screening in drug discovery. nih.gov

Ring-Opening Strategies: Lewis acid-catalyzed ring-opening reactions of bicyclobutanes are being explored as a highly selective method to produce 1,1,3-trisubstituted cyclobutanes. acs.org This strategy provides excellent stereochemical control, which is vital for medicinal chemistry applications.

Diastereoselective Methods: For therapeutic applications, stereochemistry is paramount. Recent work has demonstrated scalable, chromatography-free syntheses of cis-1,3-disubstituted cyclobutane scaffolds featuring highly diastereoselective reductions as the key step. acs.org

These evolving synthetic strategies are crucial for unlocking the full potential of cyclobutane scaffolds, making them more accessible and diverse for a wide range of applications.

Expanded Applications in Materials Science

The rigid and well-defined structure of the cyclobutane ring makes it an attractive component for advanced materials. While cyclobutane derivatives have been used in the production of polymers and resins, emerging research points toward more sophisticated applications. lifechemicals.com

Future growth in this area is anticipated to include:

Stress-Responsive Polymers: The inherent ring strain of cyclobutanes can be harnessed to create materials that respond to mechanical force. This makes them candidates for developing novel stress-responsive polymers and mechanophores. lifechemicals.com

Sustainable Polymers: There is a growing interest in creating sustainable polyesters and polyamides. Cyclobutane-based monomers, which can be synthesized through increasingly efficient methods like photopolymerization, offer a pathway to new polymer backbones with unique thermal and mechanical properties. nih.gov

Supramolecular Chemistry: The defined geometry of cyclobutane diamines makes them excellent building blocks for supramolecular assemblies. Their rigid structure can direct the formation of complex, ordered architectures through non-covalent interactions, which could find use in sensing, catalysis, and molecular encapsulation. lifechemicals.com

The ability to synthesize cyclobutane polymers with controlled molecular weights and diverse structures through techniques like continuous flow chemistry will likely accelerate the discovery of new materials with tailored properties. nih.gov

Targeted Drug Design and Mechanism-Based Research

In medicinal chemistry, the cyclobutane moiety is increasingly recognized as a powerful tool to "escape from flatland"—a strategy to move away from flat, two-dimensional molecules toward more three-dimensional structures that can offer improved pharmacological properties. nih.govresearchgate.net The rigid, puckered conformation of cyclobutane-1,3-diamine (B1322089) provides a fixed scaffold that can precisely orient functional groups to interact with biological targets, leading to enhanced potency and selectivity. pharmablock.com

Future research is focused on leveraging these characteristics for:

Conformational Restriction: Replacing flexible alkyl linkers with a rigid cyclobutane core can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a target protein. nih.govresearchgate.net This strategy is being used to develop potent and selective antagonists for targets like the αvβ3 integrin. rsc.org